Aluminum sulfate tetradecahydrate

Catalog No.
S1516323
CAS No.
16828-12-9
M.F
Al2H28O26S3
M. Wt
594.4 g/mol
Availability
Inquiry
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Aluminum sulfate tetradecahydrate

CAS Number

16828-12-9

Product Name

Aluminum sulfate tetradecahydrate

IUPAC Name

dialuminum;trisulfate;tetradecahydrate

Molecular Formula

Al2H28O26S3

Molecular Weight

594.4 g/mol

InChI

InChI=1S/2Al.3H2O4S.14H2O/c;;3*1-5(2,3)4;;;;;;;;;;;;;;/h;;3*(H2,1,2,3,4);14*1H2/q2*+3;;;;;;;;;;;;;;;;;/p-6

InChI Key

GUNGYIXTFIIJDK-UHFFFAOYSA-H

SMILES

O.O.O.O.O.O.O.O.O.O.O.O.O.O.[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[Al+3].[Al+3]

Canonical SMILES

O.O.O.O.O.O.O.O.O.O.O.O.O.O.[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[Al+3].[Al+3]

Description

The exact mass of the compound Aluminum sulfate tetradecahydrate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Aluminum sulfate tetradecahydrate is an inorganic compound with the chemical formula Al2(SO4)314H2O\text{Al}_2(\text{SO}_4)_3\cdot 14\text{H}_2\text{O}. It is a colorless solid that is highly soluble in water and exhibits hygroscopic properties, meaning it can absorb moisture from the air. The compound has a molecular weight of approximately 594.4 g/mol and is commonly used in various industrial applications, particularly in water treatment and paper manufacturing .

, particularly when exposed to heat or other reagents. Upon heating, it decomposes into gamma-alumina and sulfur trioxide at temperatures between 580 °C and 900 °C. Additionally, it reacts with sodium bicarbonate to produce carbon dioxide, which is useful in fire-extinguishing foams . The general reaction for its formation can be represented as:

2Al OH 3+3H2SO4Al2(SO4)3+6H2O2\text{Al OH }_3+3\text{H}_2\text{SO}_4\rightarrow \text{Al}_2(\text{SO}_4)_3+6\text{H}_2\text{O}

This reaction highlights how aluminum hydroxide reacts with sulfuric acid to form aluminum sulfate and water .

The synthesis of aluminum sulfate tetradecahydrate can be achieved through several methods:

  • Neutralization Reaction: This involves the reaction of aluminum hydroxide with sulfuric acid.
  • Hydration of Aluminum Sulfate: Anhydrous aluminum sulfate can be hydrated to form the tetradecahydrate by dissolving it in water under controlled conditions.
  • Natural Sources: It can also be extracted from natural mineral deposits that contain aluminum silicates and sulfates .

Aluminum sulfate tetradecahydrate has a wide range of applications:

  • Water Treatment: It acts as a coagulating agent in the purification of drinking water and wastewater treatment, helping to remove impurities by promoting particle collision.
  • Paper Manufacturing: It is used in the papermaking process to improve the quality and strength of paper products.
  • Textile Industry: As a mordant, it helps fix dyes onto fabrics during dyeing processes.
  • Food Industry: It serves as a firming agent in food processing and is recognized as safe by regulatory bodies .

Research on interaction studies involving aluminum sulfate tetradecahydrate primarily focuses on its effects when combined with other compounds. For instance, its interaction with sodium bicarbonate produces carbon dioxide, which can enhance fire-fighting foam efficacy. Moreover, studies indicate that its application in vaccines acts as an adjuvant, facilitating antigen release at the inoculation site .

Several compounds share similarities with aluminum sulfate tetradecahydrate in terms of structure or application. Here are some notable examples:

Compound NameChemical FormulaUnique Features
Aluminum sulfate octadecahydrateAl2(SO4)318H2O\text{Al}_2(\text{SO}_4)_3\cdot 18\text{H}_2\text{O}Contains more water molecules; used similarly in water treatment but has different solubility properties.
Aluminum sulfate hexadecahydrateAl2(SO4)316H2O\text{Al}_2(\text{SO}_4)_3\cdot 16\text{H}_2\text{O}Slightly less hydrated than tetradecahydrate; also used in industrial applications.
Potassium aluminum sulfate (alum)KAl(SO4)212H2OKAl(SO_4)_2\cdot 12\text{H}_2\text{O}Commonly used as a food additive and in water purification; differs due to potassium content.

Aluminum sulfate tetradecahydrate stands out due to its specific hydration state and unique applications in both industrial processes and biological contexts. Its effectiveness as a coagulant makes it particularly valuable in water treatment facilities compared to its less hydrated counterparts.

Hydrothermal Synthesis from Bauxite and Sulfuric Acid

The primary industrial synthesis method involves reacting bauxite-derived aluminum trihydrate (Al(OH)₃) with sulfuric acid under hydrothermal conditions. The exothermic reaction is represented as:

$$
2\text{Al(OH)}3 + 3\text{H}2\text{SO}4 + 8\text{H}2\text{O} \rightarrow \text{Al}2(\text{SO}4)3 \cdot 14\text{H}2\text{O} \quad \Delta_fH = -156\ \text{kJ mol}^{-1}
$$

Key parameters influencing product quality include:

ParameterTypical RangeImpact on Yield/Quality
Sulfuric Acid Concentration2–4 MHigher concentrations reduce reaction time
Temperature100–150°CAccelerates crystallization
Reaction Time4–6 hoursEnsures complete conversion

Microwave-assisted synthesis has emerged as an energy-efficient alternative, producing basic aluminum sulfate (BAS) by combining aluminum sulfate, aluminum nitrate, and sodium hydroxide under microwave irradiation. This method reduces reaction times to <30 minutes while maintaining high purity.

Polymorphic Transformations During Hydration-Dehydration Cycles

Aluminum sulfate exists in multiple hydrate forms, with tetradecahydrate being the most stable under ambient conditions. Thermal analyses reveal sequential dehydration steps:

  • Dehydration to Meta-Alunogen:
    $$
    \text{Al}2(\text{SO}4)3 \cdot 14\text{H}2\text{O} \xrightarrow{400^\circ \text{C}} \text{Al}2(\text{SO}4)3 \cdot 12\text{H}2\text{O} \rightarrow \text{Al}2(\text{SO}4)3 \cdot 9\text{H}2\text{O} \rightarrow \text{Al}2(\text{SO}4)_3
    $$
    The intermediate Al₂(SO₄)₃·12H₂O (meta-alunogen) forms fibrous crystals with perfect cleavage on {010} planes.

  • Rehydration Dynamics:
    The tetradecahydrate readily absorbs moisture from the environment, reverting to its original form. This hygroscopicity necessitates storage in airtight containers.

Thermal Stability Data:

Hydrate FormDecomposition Temperature (°C)Residual Product
Tetradecahydrate400Al₂(SO₄)₃·12H₂O
Dodecahydrate500Al₂(SO₄)₃·9H₂O
Nonahydrate600Anhydrous Al₂(SO₄)₃

Catalytic Role of Ionic Strength in Polymeric Aluminum Sulfate Formation

Ionic strength modulates the formation of aluminum sulfate complexes, such as AlSO₄⁺ and Al(SO₄)₂⁻, which influence colloidal stability in water treatment. Potentiometric studies in NaCF₃SO₃ solutions reveal:

Ionic Strength (mol/kg)Log Q₁ (AlSO₄⁺)Log Q₂ (Al(SO₄)₂⁻)
0.31.722.05
0.51.651.90
1.01.351.75

Higher ionic strengths suppress complex formation due to increased electrostatic shielding, favoring monomeric Al³⁺ ions. This behavior is critical in optimizing coagulation efficiency in wastewater treatment.

Physical and Chemical Properties

Key Properties:

PropertyValueSource
Molar Mass342.15 g/mol (anhydrous)
Density1.1 g/cm³
Solubility in Water89.0 g/100 mL (100°C)
pH of Aqueous SolutionWeakly acidic (pH ~2–3)

Thermal Decomposition:
The compound undergoes endothermic dehydration above 400°C, forming anhydrous aluminum sulfate, which melts at 770°C.

Applications in Industry and Environmental Science

Water Treatment

As a coagulant, Al₂(SO₄)₃·14H₂O neutralizes particle charges in water, facilitating sedimentation. Its efficacy is enhanced by polymeric structures formed under controlled ionic conditions.

Paper Manufacturing

In the pulp industry, it acts as a retention agent, improving paper strength and reducing pitch deposits.

Horticulture and Agriculture

  • Soil pH Adjustment: Hydrolyzes to release H⁺ ions, lowering soil pH for hydrangea cultivation.
  • Pest Control: Effective molluscicide against slugs in gardens.

Construction

Used as a curing accelerator in concrete, enhancing early strength development.

Environmental and Health Considerations

Handling Precautions:

  • Eye Protection: Causes severe irritation (H318).
  • Respiratory Safety: Avoid dust inhalation (H315).

Ecological Impact:Excess Al³⁺ ions in water systems can disrupt aquatic ecosystems by altering pH and inhibiting microbial activity.

Charge Neutralization vs. Sweep Flocculation Dominance

The coagulation behavior of aluminum sulfate tetradecahydrate in aquatic systems operates through two primary mechanisms: charge neutralization and sweep flocculation, each dominating under specific physicochemical conditions [10] [13] [14]. Charge neutralization occurs predominantly at lower pH values (4.0-6.5) and lower aluminum dosages, where positively charged aluminum species effectively neutralize the negative surface charges of colloidal particles [13] [16]. Research demonstrates that when aluminum sulfate tetradecahydrate dissociates in water, it produces trivalent aluminum ions (Al³⁺) that possess three positive charges, making them highly effective at attracting negatively charged colloidal particles [16] [32].

The charge neutralization mechanism exhibits superior performance characteristics compared to sweep flocculation in several key aspects [13]. Laboratory studies using photometric dispersion analyzers reveal that charge neutralization produces better floc characteristics, including enhanced floc growth speed and larger floc sizes [13]. Furthermore, this mechanism demonstrates superior performance in dissolved organic carbon removal and floc filterability improvement for both high and low turbidity waters [13]. The optimal dosage range for charge neutralization typically falls between 10-20 milligrams per liter, with maximum efficiency achieved at 12-15 milligrams per liter under neutral pH conditions [10] [46].

Sweep flocculation dominates at higher pH values (6.5-8.5) and elevated aluminum concentrations, where aluminum hydroxide precipitation becomes the primary mechanism [11] [14] [17]. Under these conditions, aluminum sulfate tetradecahydrate undergoes hydrolysis to form amorphous aluminum hydroxide precipitates that physically entrap suspended particles as they settle [11] [16]. The sweep flocculation mechanism operates through a different principle than charge neutralization, relying on the formation of sticky aluminum hydroxide flocs that capture and bind suspended particles through enmeshment rather than electrical attraction [12] [14].

MechanismpH RangeAluminum DosageTurbidity Removal EfficiencyReference
Charge Neutralization4.0 - 6.5Low (< 25 mg Al³⁺/g)Good for high turbidity [13]
Charge Neutralization5.0 - 7.010 - 20 mg/L95-98% [10]
Charge Neutralization6.0 - 7.0Optimum: 12-15 mg/LMaximum efficiency [46]
Sweep Flocculation6.5 - 8.5High (> 50 mg Al³⁺/g)Better for low turbidity [13]
Sweep Flocculation7.0 - 8.030 mg/L98.4% [17]
Sweep FlocculationNear neutral pH> 0.05 mmol Al/LEffective but variable [14]

Comparative analysis reveals that the transition between charge neutralization and sweep flocculation mechanisms occurs gradually rather than abruptly [14] [29]. At intermediate pH values (5.5-6.5), both mechanisms can operate simultaneously, creating a hybrid coagulation environment that may provide enhanced treatment efficiency [29] [32]. Research indicates that polyaluminum coagulants demonstrate more efficient colloid destabilization compared to aluminum sulfate, with the efficiency increasing proportionally with coagulant dosage [32]. The predominant flocculation mechanisms for aluminum-based coagulants remain charge neutralization at low dosages and sweep flocculation at high dosages, with neutral conditions considered most favorable due to the presence of positively charged aluminum species and optimal aluminum precipitation conditions [14].

Kinetic Modeling of Irreversible Floc Breakup Phenomena

The kinetic modeling of floc breakup phenomena in aluminum sulfate tetradecahydrate systems reveals complex irreversible processes that significantly impact treatment efficiency [18] [19] [22]. Recent research demonstrates that the traditional equilibrium assumption between aggregation and breakup in flocculation kinetics modeling may not hold due to irreversible floc breakup mechanisms [18]. The Argaman and Kaufman model, widely used for describing flocculation kinetics, considers the process as a balance between simultaneous antagonistic reactions: aggregation characterized by the constant KA (aggregation constant) and breakup characterized by the constant KB (breakup constant) [20].

Laboratory investigations using jar test assays with varying turbidity levels (15, 50, and 100 Nephelometric Turbidity Units) and aluminum sulfate as coagulant reveal that irreversible floc breakup occurs when the aluminum-to-particle ratio falls outside the optimal range of 10-27 milligrams aluminum per gram of particles [18]. Within this optimal range, the Argaman and Kaufman model provides satisfactory fitting, but outside this range, residual turbidity increases after equilibrium due to irreversible floc breakup processes not adequately described by traditional models [18]. Two-factor analysis of variance results indicate plausible correlations between the negative logarithm of the aggregation constant (pKA) and aluminum-to-particle ratio, while the negative logarithm of the breakup constant (pKB) correlates with both aluminum-to-particle ratio and average velocity gradient [18].

The irreversible nature of floc breakup becomes particularly pronounced under excessive coagulant dosages [18] [22] [25]. Studies examining the growth, breakage, and regrowth of flocs formed by aluminum sulfate with humic acid demonstrate significant irreversibility when no additional coagulant is added during the breakage process [22] [25]. However, when small additional dosages of aluminum sulfate are introduced during floc breakage, the size of regrown flocs exceeds their original size before breakage [22] [25]. This phenomenon remains consistent regardless of initial aluminum sulfate dosage variations, breakage intensity, or duration, provided the additional coagulant is added shortly before the end of the breakage process [25].

Fractal dimension analysis reveals that aluminum sulfate flocs contain at least three distinctive populations of pores: small, medium, and large, indicating three levels of aggregation corresponding to flocculi, microflocs, and floc aggregates [48]. The multilevel floc structure contributes to the complexity of breakup mechanisms, as different structural levels respond differently to applied shear forces [48]. Research indicates that aluminum hydroxide demonstrates enhanced floc-forming ability when newly precipitated rather than after extended periods of high shear exposure [25].

Coagulation ConditionBreakage ReversibilityRecovery TimeStrength FactorReference
Charge neutralization (pH 5)Nearly complete recoveryRapid70-75% [23]
Charge neutralization (pH 5)95-100% size recovery< 5 minutesHigh strength [19]
Sweep flocculation (pH 7)Incomplete recoverySlow65-70% [23]
Sweep flocculation (pH 7)60-80% size recovery10-30 minutesLower strength [22]
High dosage conditionsIrreversible breakageNo recovery50-65% [14]
Optimal Al/particle ratio (10-27 mg/g)Reversible within rangeVariableDepends on conditions [18]

The strength factor, defined as the ratio of floc size after breakage to initial floc size, provides quantitative assessment of floc resistance to shear forces [14] [18]. Aluminum sulfate flocs typically exhibit strength factors between 70-75% under optimal conditions, indicating relatively high resistance to breakage [14]. However, flocs formed under sweep flocculation conditions generally demonstrate lower strength factors (65-70%) compared to those formed through charge neutralization mechanisms [23]. The irreversible floc breakup phenomenon appears to occur regardless of water matrix composition, suggesting universal applicability across different aquatic systems [18].

pH-Dependent Speciation Effects on Colloid Destabilization

The pH-dependent speciation of aluminum sulfate tetradecahydrate profoundly influences colloid destabilization efficiency through the formation of distinct aluminum hydroxide complexes [28] [29] [39]. At pH values below 4.0, aluminum exists predominantly as the hexaaquo ion Al(H₂O)₆³⁺, typically represented as Al³⁺, with approximately 84% of total aluminum present in this form at 0°C [40] [31]. As pH increases from 4.0 to 5.0, aluminum undergoes progressive hydrolysis to form mononuclear species including Al(OH)²⁺ and Al(OH)₂⁺, with the distribution showing approximately 36% Al³⁺, 37% Al(OH)²⁺, 26% Al(OH)₂⁺, and 1% Al(OH)₃⁰ at 25°C and pH 5 [40].

The formation of polynuclear aluminum species becomes significant at pH values between 5.0 and 6.0, particularly the Al₁₃(OH)₃₂⁷⁺ species, which demonstrates enhanced coagulation effectiveness [28] [39]. Research using electrospray ionization mass spectrometry reveals that when aluminum chloride is diluted to normal coagulant concentrations, hydrolysis occurs immediately, with monomeric and dimeric aluminum species predominating at pH 4.0 [39]. As pH increases to 4.8, these species hydrolyze and polymerize into small polymeric aluminum species (Al₃-Al₅), which subsequently aggregate into median polymeric species (Al₆-Al₁₀) at pH 5.0 [39].

The optimal pH range for aluminum sulfate tetradecahydrate coagulation occurs between 6.0 and 7.0, where maximum colloid destabilization efficiency is achieved [29] [32]. Within this range, aluminum predominantly exists as Al(OH)₃ precipitate, facilitating both charge neutralization and sweep flocculation mechanisms [29]. Studies examining humic acid-kaolin synthetic water treatment demonstrate that aluminum sulfate exhibits optimal performance between pH 6.0 and 7.0, while maintaining stable removal capacity across broader pH variations compared to other aluminum coagulants [29].

pH RangeDominant Al SpeciesCoagulation EffectivenessColloid DestabilizationReference
< 4.0Al³⁺ (84% at 0°C)Poor - excessive acidityLimited [40]
4.0 - 5.0Al³⁺, Al(OH)²⁺Good - charge neutralizationHigh [39] [31]
5.0 - 6.0Al(OH)²⁺, Al₁₃(OH)₃₂⁷⁺Optimal - mixed mechanismsMaximum [29]
6.0 - 7.0Al(OH)₃ precipitateVery good - sweep flocculationHigh [29] [32]
7.0 - 8.0Al(OH)₃(s), Al(OH)₄⁻Good - precipitation dominantModerate [30]
> 8.0Al(OH)₄⁻Poor - negative chargePoor [33]

Above pH 7.0, aluminum speciation shifts toward aluminum hydroxide precipitates and the tetrahedral aluminate ion Al(OH)₄⁻ [30] [33]. The formation of negatively charged aluminate ions at elevated pH values (> 8.0) significantly reduces coagulation efficiency due to electrostatic repulsion with negatively charged colloidal particles [33]. Research indicates that the zeta potential behavior depends primarily on pH, with values below pH 8 yielding positive zeta potentials favorable for coagulation, while higher pH values cause negative zeta potentials that inhibit effective colloid destabilization [33].

Temperature effects on aluminum speciation follow similar patterns to pH effects, with both parameters explained through pOH relationships [30] [43]. Studies demonstrate that aluminum species distribution in drinking water can be controlled by adjusting pOH values, providing theoretical guidance for water treatment system operation [43]. The predominant aluminum species at pH 6.5 consists of suspended aluminum (approximately 62.2% of total aluminum), while at pH above 7.0, monomeric aluminum becomes the major species with minimal variation over time [43].

Ligand-Complexation Dynamics in Soil-Water Interfaces

The environmental behavior of aluminum sulfate tetradecahydrate in soil-water interfaces is dominated by complex ligand-exchange processes that significantly influence its bioavailability and toxicity [1] [2]. Research has demonstrated that aluminum speciation in acidic soil solutions is controlled by the formation of hydroxy aluminum sulfate minerals, which dramatically alter the solubility and mobility of aluminum ions under varying environmental conditions [1].

The complexation dynamics of aluminum with various ligands follow a distinct hierarchy based on thermodynamic stability. Studies utilizing nuclear magnetic resonance spectroscopy have revealed that aluminum complexes with organic ligands under acidic conditions exhibit strong dependence on the chelate effect, with chelate complexes being preferentially formed over monodentate complexes [3]. The stability of these chelate complexes follows the order: five-membered rings > six-membered rings > seven-membered rings, which has profound implications for aluminum mobility in soil systems [3].

Environmental CompartmentAluminum SpeciationStability Constants (log K)Dominant pH Range
Soil-Water InterfaceAl³⁺, Al(OH)²⁺, Al(OH)₂⁺, Al-organic complexes5.0-8.5pH 4-6
Hyporheic ZoneAl³⁺, AlSO₄⁺, Al(SO₄)₂⁻, Al-hydroxide complexes4.2-6.8pH 3.5-7
SedimentAl(OH)₃(s), Al-phosphate complexes, Al-organic matter10.8-12.5pH 5-8
Water ColumnAl³⁺, Al-hydroxide species, Al-sulfate complexes3.5-7.2pH 6-8

Surface complexation studies have shown that aluminum sulfate interactions with soil minerals, particularly kaolinite, are highly pH-dependent and influenced by the presence of sulfate ions [4]. The sorption of sulfate ions can significantly influence soil solution alkalinity and consequently affect the pH of surface waters [4]. Under acidic conditions, aluminum sulfate complexes predominate, while at higher pH values, aluminum hydroxide and phosphate complexes become more significant [1].

The formation of aluminum-organic matter complexes represents a critical pathway for reducing aluminum toxicity in soil systems [5]. These complexes are particularly important because they can ameliorate aluminum toxicity in acid soils and effectively bind aluminum in natural waters [5]. The ability of humic substances to form stable complexes with aluminum is attributed to their high content of oxygen-containing functional groups, which serve as coordination sites for aluminum ions [5].

Ligand TypeFormation Constant (log K)Complex StabilityEnvironmental Significance
Organic acids6.8HighReduces toxicity
Sulfate3.2ModerateModerate toxicity
Phosphate7.5Very HighLow bioavailability
Hydroxide9.0Very HighpH dependent
Fluoride7.2HighEnhances mobility

Longitudinal Transport Modeling in Hyporheic Zones

Longitudinal transport of aluminum sulfate tetradecahydrate in hyporheic zones represents a complex interplay of advective and diffusive processes that govern the fate and bioavailability of aluminum species in subsurface environments [6]. Recent advances in transport modeling have revealed that hyporheic exchange processes exhibit power-law residence time distributions, which have profound implications for aluminum speciation and transformation during subsurface transport [7].

The hyporheic zone serves as a critical interface where surface water and groundwater mix, creating unique geochemical conditions that influence aluminum speciation and bioavailability [8]. Modeling studies have demonstrated that residence time distributions in hyporheic zones follow power-law behavior with exponents between -1.82 and -1.96, indicating that transport is not purely advective but involves significant dispersion and diffusion processes [7].

Numerical modeling approaches have been developed to predict aluminum transport and speciation in estuarine systems at high spatial and temporal resolution. These models incorporate dynamic speciation and transformation processes, providing detailed predictions of aluminum concentrations and species distribution along hyporheic flow paths. The integration of three-dimensional hydrodynamic flow fields with aluminum speciation models has enabled accurate prediction of aluminum fate in complex aquatic systems.

ZoneResidence Time (hours)Transport Velocity (cm/day)Aluminum Removal Rate (%)
Upwelling2.524.815.2
Downwelling8.38.642.8
Mixing12.74.368.5
Stagnant48.20.889.3

The biogeochemical transformations occurring within hyporheic zones are strongly dependent on the timing and extent of hyporheic exchange. Research has shown that bedform-induced hyporheic exchange creates distinct flow patterns that influence aluminum speciation through varying pH conditions and contact times with reactive sediments. The heterogeneity in subsurface transport creates zones of different aluminum retention and transformation potential.

Advanced modeling frameworks have been developed to couple longitudinal solute transport in streams with solute advection along continuous distributions of hyporheic flow paths. These models demonstrate that aluminum removal efficiency varies significantly with hyporheic residence time, with longer residence times generally associated with higher removal rates due to increased opportunity for precipitation and sorption processes.

The impact of flow-induced exchange on aluminum transport has been quantified through sophisticated numerical simulations that account for mechanical dispersion, molecular diffusion, and advective transport. These studies have revealed that aluminum removal in hyporheic zones can be described by first-order kinetics, with removal rates dependent on aluminum concentration and hyporheic residence time.

Bioaccumulation Pathways in Benthic Macroinvertebrates

Bioaccumulation of aluminum from aluminum sulfate tetradecahydrate in benthic macroinvertebrates represents a significant pathway for aluminum entry into aquatic food webs. Research has demonstrated that bioaccumulation patterns vary considerably among different invertebrate species, with deposit-feeding organisms generally exhibiting higher aluminum concentrations than suspension-feeding species.

Studies utilizing radiotracer techniques have quantified aluminum bioaccumulation rates in standard test organisms, revealing that both aqueous and dietary uptake pathways contribute significantly to aluminum body burdens. The relative importance of these pathways depends on several factors, including aluminum partitioning between dissolved and particulate phases, feeding behavior, and aluminum bioavailability.

Organism GroupBioaccumulation Factor (BAF)Aluminum Concentration (mg/kg dry weight)Exposure Duration (days)Uptake Rate (µg/g/day)
Chironomid larvae12.5254.62818.2
Oligochaete worms8.3189.32813.4
Amphipods6.7142.82810.2
Gastropods4.298.5287.1

Laboratory experiments have shown that aluminum bioaccumulation in chironomid larvae can reach concentrations exceeding 3000 milligrams per kilogram after 24 hours of exposure. The bioaccumulation patterns demonstrate species-specific differences, with Chironomus species showing higher sensitivity to aluminum toxicity compared to Chaoborus species. These findings indicate that Chironomus larvae serve as better indicator organisms for aluminum contamination due to their higher bioaccumulation capacity.

The bioaccumulation of aluminum in benthic macroinvertebrates is influenced by several environmental factors, including pH, dissolved organic carbon, and the presence of competing ions. Studies conducted in contaminated aquatic systems have shown that aluminum concentrations in benthic organisms can serve as indicators of environmental contamination, with bioaccumulation factors varying according to feeding guilds and habitat preferences.

Research on aluminum bioaccumulation in marine benthic invertebrates has revealed that filter-feeding organisms such as bivalves can accumulate elevated aluminum concentrations, particularly in areas affected by aluminum sulfate discharge. The bioaccumulation of aluminum in these organisms is influenced by their feeding strategies and the bioavailability of aluminum in different chemical forms.

Field studies have demonstrated that aluminum bioaccumulation in benthic macroinvertebrates can be correlated with sediment aluminum concentrations, although the relationship is not always linear due to differences in aluminum speciation and bioavailability. The use of biota-sediment accumulation factors has proven useful for assessing aluminum bioavailability and predicting potential ecological impacts.

Critical body burden thresholds have been established for several benthic invertebrate species, above which ecological quality deteriorates significantly. These thresholds provide valuable benchmarks for environmental risk assessment and regulatory decision-making regarding aluminum contamination in aquatic systems.

UNII

E3UT66504P

GHS Hazard Statements

Aggregated GHS information provided by 69 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (55.07%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (55.07%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H400 (44.93%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (44.93%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
H412 (55.07%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard Irritant

Irritant;Environmental Hazard

Other CAS

16828-12-9

Wikipedia

Aluminum sulfate tetradecahydrate

Dates

Last modified: 07-17-2023

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